Cas no 1210767-24-0 (N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide)

N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide
- N-cyclopropyl-2-[4-(quinolin-8-ylsulfonylamino)phenyl]acetamide
- F5834-4741
- N-CYCLOPROPYL-2-[4-(QUINOLINE-8-SULFONAMIDO)PHENYL]ACETAMIDE
- 1210767-24-0
- AKOS024521759
- N-cyclopropyl-2-(4-(quinoline-8-sulfonamido)phenyl)acetamide
-
- Inchi: 1S/C20H19N3O3S/c24-19(22-16-10-11-16)13-14-6-8-17(9-7-14)23-27(25,26)18-5-1-3-15-4-2-12-21-20(15)18/h1-9,12,16,23H,10-11,13H2,(H,22,24)
- InChI Key: YOYBEYDZZKAPRC-UHFFFAOYSA-N
- SMILES: C(NC1CC1)(=O)CC1=CC=C(NS(C2=C3C(=CC=C2)C=CC=N3)(=O)=O)C=C1
Computed Properties
- Exact Mass: 381.11471265g/mol
- Monoisotopic Mass: 381.11471265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 621
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.5Ų
- XLogP3: 1.5
N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5834-4741-20μmol |
N-cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide |
1210767-24-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5834-4741-5mg |
N-cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide |
1210767-24-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5834-4741-10mg |
N-cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide |
1210767-24-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5834-4741-25mg |
N-cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide |
1210767-24-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5834-4741-75mg |
N-cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide |
1210767-24-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5834-4741-2mg |
N-cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide |
1210767-24-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5834-4741-100mg |
N-cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide |
1210767-24-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5834-4741-1mg |
N-cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide |
1210767-24-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5834-4741-2μmol |
N-cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide |
1210767-24-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5834-4741-5μmol |
N-cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide |
1210767-24-0 | 5μmol |
$63.0 | 2023-09-09 |
N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide Related Literature
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide
Professional Introduction to N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide (CAS No. 1210767-24-0)
N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide, a compound with the CAS number 1210767-24-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a cyclopropyl group and a quinoline-8-sulfonamido moiety in its backbone suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
The chemical structure of N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide is characterized by its intricate arrangement of functional groups. The cyclopropyl group, known for its stability and rigidity, contributes to the molecule's overall shape and binding affinity. This feature is particularly relevant in the context of drug design, where structural rigidity often enhances binding specificity to biological targets. On the other hand, the quinoline-8-sulfonamido moiety introduces a polar and charged character to the molecule, which can facilitate interactions with polar residues in proteins or enzymes.
In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinolines have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The incorporation of a sulfonamido group into the quinoline scaffold further expands its pharmacological potential by enhancing solubility and improving bioavailability. This modification has been shown to enhance the binding affinity of quinoline derivatives to various biological targets, including enzymes and receptors involved in disease pathways.
N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide has been explored in several preclinical studies as a potential therapeutic agent. Its unique structure suggests that it may interact with multiple targets simultaneously, which is a desirable property for drugs targeting complex diseases. For instance, preliminary studies have indicated that this compound may exhibit inhibitory activity against certain kinases and transcription factors involved in cancer progression. Additionally, its sulfonamido group could potentially interact with proteases or other enzymes relevant to inflammatory diseases.
The synthesis of N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the cyclopropyl group typically requires specialized coupling reactions or cyclization techniques, while the quinoline scaffold is often synthesized through condensation reactions or metal-catalyzed processes. The sulfonamido group is typically introduced via nucleophilic substitution or reductive amination, depending on the synthetic route chosen.
The pharmacokinetic properties of N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide are another critical aspect of its development as a therapeutic agent. Studies have shown that this compound exhibits moderate solubility in water and organic solvents, suggesting potential for oral administration. Additionally, preliminary data indicate that it has a reasonable bioavailability profile in animal models, which is essential for clinical translation.
In conclusion, N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide (CAS No. 1210767-24-0) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and potential therapeutic applications make it an attractive target for drug discovery efforts aimed at treating various diseases. As research continues to uncover new insights into its mechanism of action and pharmacological properties, this compound is poised to play a significant role in future therapeutic strategies.
1210767-24-0 (N-cyclopropyl-2-4-(quinoline-8-sulfonamido)phenylacetamide) Related Products
- 1040666-09-8(3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide)
- 937600-09-4(5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide)
- 2059944-75-9(3-(3,4-dimethylcyclohexyl)aniline)
- 367-21-5(3-Chloro-4-fluoroaniline)
- 1528231-29-9(4-(3-amino-1-hydroxypropyl)-3-chlorophenol)
- 2229176-43-4(tert-butyl N-1-(3-chloro-2,4-difluorophenyl)-2-oxoethylcarbamate)
- 954614-78-9(4-(morpholine-4-sulfonyl)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylbenzamide)
- 867136-08-1(2,2,2-trichloro-1-{4-4-(dimethylamino)benzenecarbothioylpiperazin-1-yl}ethan-1-one)
- 1260612-13-2(SAR-260301)
- 2190417-62-8(4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)thiophene-3-carboxamide)




